Enfumafungin

Antifungal drug discovery Glucan synthase inhibition Natural product screening

Researchers targeting echinocandin-resistant fungal infections face limited chemical scaffolds. Enfumafungin, a glycosylated fernane-type triterpenoid, is the sole natural product inhibitor of β-(1,3)-D-glucan synthase (Fks1) with a distinct binding site on transmembrane helix TM5, enabling activity against echinocandin-resistant strains. - Binds a unique Fks1 TM5 site, circumventing common FKS mutations that confer echinocandin resistance. - Triterpene glycoside scaffold serves as a non-lipopeptide starting point for orally bioavailable glucan synthase inhibitor design. - Sourced as a reference standard for antifungal SAR studies, with potency comparable to caspofungin analogs (L-733560).

Molecular Formula C38H60O12
Molecular Weight 708.9 g/mol
Cat. No. B1262757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnfumafungin
Synonymsenfumafungin
Molecular FormulaC38H60O12
Molecular Weight708.9 g/mol
Structural Identifiers
SMILESCC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C
InChIInChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1
InChIKeyIAOFPTKYKOAKGZ-CRWQHXLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enfumafungin Procurement Guide


Enfumafungin (CAS 260979-95-1) is a glycosylated fernane-type triterpenoid natural product isolated from the fungus Hormonema carpetanum [1]. It functions as a specific inhibitor of fungal β-(1,3)-D-glucan synthase, targeting the Fks1 subunit to disrupt cell wall biosynthesis [2]. Unlike the structurally distinct echinocandin lipopeptides, enfumafungin possesses a triterpene glycoside scaffold that binds to a unique site on the transmembrane helix TM5 of Fks1, enabling activity against echinocandin-resistant fungal strains bearing FKS mutations [3].

Target Fungal β-(1,3)-glucan synthase (Fks1)
Scaffold Triterpene glycoside, distinct from echinocandins
Resistance Context Reported activity against echinocandin-resistant strains

Enfumafungin Generic Substitution Risks


Generic substitution between enfumafungin and other glucan synthase inhibitors, including echinocandins or enfumafungin-derived semi-synthetic analogs such as ibrexafungerp (SCY-078/MK-3118), fails at multiple levels. First, enfumafungin and echinocandins bind to distinct sites on the Fks1 glucan synthase complex, as evidenced by cryo-EM structures showing enfumafungin attaches to transmembrane helix TM5 while echinocandins occupy a different binding region [1]. Second, the natural product enfumafungin contains a hemiacetal moiety that exists as an interconverting epimeric mixture, a structural feature absent in its semi-synthetic derivatives that critically influences solubility and target engagement kinetics [2]. Third, even minor structural variations among natural enfumafungin analogs (e.g., enfumafungins B and C with altered C-2 substituents or C-19 carboxyl modifications) result in significantly diminished antifungal activity, underscoring the exquisite structure-activity relationship constraints of the core scaffold [3].

Binding Site Mismatch
Echinocandins target a distinct Fks1 region; enfumafungin binds TM5. Interchange may shift inhibition profile.
Structural Epimer Risk
Native hemiacetal epimeric mixture differs from semi-synthetic derivatives; solubility and target kinetics may vary.
Analog Activity Drop
Natural analogs enfumafungins B and C show markedly reduced antifungal activity; minor scaffold changes limit direct substitution.

Enfumafungin Comparative Evidence


Glucan Synthase Inhibition vs. L-733560

In a direct head-to-head natural product screening study, enfumafungin demonstrated in vitro antifungal activity comparable to that of L-733560, a close semi-synthetic analogue of the echinocandin caspofungin (MK-0991) [1]. This comparison is notable because enfumafungin achieves potency comparable to a clinically validated echinocandin analog while operating through a structurally distinct triterpene glycoside scaffold rather than a lipopeptide backbone.

Glucan Synthase Inhibition
Head-to-head
Activity comparable to L-733560 (caspofungin analog)
Supports scaffold-hopping research fit
No fold-difference provided; screening context
Antifungal drug discovery Glucan synthase inhibition Natural product screening

Activity vs. Enfumafungins B and C

In a direct comparative study of natural analogs isolated from the same producing organism Hormonema carpetanum, enfumafungin exhibited significantly higher antifungal activity than its co-isolated analogs enfumafungin B and enfumafungin C [1]. The reduced activity of the analogs correlates with structural differences at the C-2 substituent and the presence/absence of the C-19 carboxylic acid moiety, establishing these positions as critical pharmacophoric elements for antifungal potency.

Activity vs. Enfumafungins B & C
Direct comparison
Parent enfumafungin markedly more active than analogs B and C
Scaffold-activity context: analog changes sharply reduce potency
SAR at C-2 and C-19 critical; specific MICs not reported
Structure-activity relationship Natural product analogs Biosynthesis

Fks1 Binding Site vs. Echinocandins

Cryo-electron microscopy (cryo-EM) structures of Saccharomyces cerevisiae Fks1 in complex with enfumafungin reveal that enfumafungin binds to a single transmembrane helix TM5 of the glucan synthase complex, reorganizing its local lipid environment and stabilizing the enzyme in a specific basal state [1]. This binding site is structurally distinct from the echinocandin binding region, providing a molecular explanation for why enfumafungin-derived compounds retain activity against echinocandin-resistant isolates bearing FKS gene mutations [2]. The structural data represent the first high-resolution visualization of triterpenoid antifungal binding to its target.

Fks1 Binding Site Mapping
Structural evidence
Cryo-EM shows enfumafungin binds TM5, stabilizing basal state; site distinct from echinocandins
Supports non-echinocandin mechanism studies
S. cerevisiae Fks1 complex structure
Cryo-EM structural biology Drug-target interaction Resistance mechanism

MK-3118 Activity vs. Resistant Candida

While direct quantitative comparative data for enfumafungin itself against echinocandin-resistant strains are limited, its semi-synthetic derivative MK-3118 (SCY-078/ibrexafungerp) demonstrates the scaffold's intrinsic capacity for retained activity against FKS mutants [1]. Against 36 Candida spp. FKS mutants tested, only 25.0% were non-wild-type to SCY-078 compared with 83.3% non-wild-type to one or more echinocandins [1]. Among C. glabrata isolates carrying FKS alterations specifically, 84.0% were non-wild-type to echinocandins versus only 24.0% to SCY-078 [1]. MK-3118 demonstrated enhanced efficacy with decreased MICs relative to caspofungin against most C. albicans and C. glabrata echinocandin-resistant isolates [2].

MK-3118 vs. Resistant Candida
Class-level (derivative)
25.0% non-WT for SCY-078 vs. 83.3% for echinocandins (FKS mutants)
Supports antifungal resistance screening context
SCY-078 derivative data; 36 isolates tested
Antifungal resistance Candida spp. In vitro susceptibility

pH-Enhanced Activity vs. Azoles

Patent claims for enfumafungin derivative triterpenoid compounds disclose enhanced antifungal efficacy under acidic conditions (pH below approximately 7) [1]. This property enables the treatment or prevention of fungal infections occurring in low-pH anatomical environments such as the vaginal cavity, fungal abscesses, or upper gastrointestinal tract infections [1]. This pH-dependent activity profile represents a differentiation from azole antifungals (e.g., fluconazole), which do not exhibit pH-enhanced potency in these environments.

pH-Dependent Activity
Class-level / Patent disclosure
Reported enhanced antifungal efficacy at pH < 7 (acidic conditions)
Supports pH-dependent formulation research
Patent claims; specific fold-enhancement not disclosed
Vulvovaginal candidiasis pH-dependent activity Drug formulation

Enfumafungin Research Applications


Scaffold-Hopping for Oral Glucan Synthase Inhibitors

Procure enfumafungin as a structurally novel, non-lipopeptide starting scaffold for medicinal chemistry campaigns seeking orally bioavailable glucan synthase inhibitors. The compound's in vitro activity comparable to L-733560 (a caspofungin analogue) confirms its potency benchmark [1], while its triterpene glycoside backbone provides a chemical template distinct from echinocandins that is amenable to atom-by-atom modification for optimizing oral pharmacokinetics [2].

Non-Echinocandin Glucan Synthase Inhibition

Use enfumafungin in biochemical and structural studies to investigate glucan synthase inhibition via a binding mode distinct from echinocandins. The cryo-EM structures demonstrating enfumafungin binding to transmembrane helix TM5 of Fks1 [3] enable molecular-level interrogation of an alternative inhibitory mechanism, facilitating resistance-bypass drug design and fundamental studies of fungal cell wall biosynthesis.

Echinocandin Resistance Pharmacology Models

Employ enfumafungin as a positive control or reference compound in assays evaluating compound activity against echinocandin-resistant Candida isolates. Although enfumafungin itself lacks extensive published MIC data against clinical isolates, its derivative MK-3118 (SCY-078) demonstrates that the enfumafungin scaffold retains activity against FKS mutants, with only 25.0% of mutant isolates being non-wild-type to the scaffold vs. 83.3% to echinocandins [4].

Natural Product Biosynthesis & SAR Standard

Utilize enfumafungin as the reference standard for comparative antifungal activity assessment of newly isolated natural analogs or semi-synthetic derivatives. Studies of enfumafungins B and C demonstrate that the parent enfumafungin possesses significantly higher activity [5], providing a benchmark for SAR studies evaluating modifications at the C-2 substituent and C-19 carboxylic acid positions.

Application
Selection Property
Validation Focus
Glucan Synthase Scaffold-Hopping
Non-lipopeptide triterpenoid template
Oral bioavailability optimization research
Non-Echinocandin Inhibition Mechanism
Fks1 TM5 binding site distinction
Cryo-EM and biochemical mechanism studies
Echinocandin-Resistant Isolate Screening
Enfumafungin scaffold class activity
FKS mutant susceptibility profiling in research isolates
Natural Product SAR Benchmarking
Parent compound activity reference
C-2/C-19 pharmacophoric mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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